molecular formula C23H19FN2O4S3 B11445790 N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)acetamide

N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)acetamide

Cat. No.: B11445790
M. Wt: 502.6 g/mol
InChI Key: MPXBOAXEEWAVHU-UHFFFAOYSA-N
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Description

This compound is a sulfonyl-containing acetamide derivative featuring a thiophenyl-substituted oxazole core. Its structural complexity arises from the integration of multiple pharmacophores: a 3,5-dimethylphenyl group (lipophilic domain), a 4-fluorophenyl sulfonyl moiety (electron-withdrawing group), and a thiophene-oxazole heterocyclic system (π-conjugated scaffold).

Properties

Molecular Formula

C23H19FN2O4S3

Molecular Weight

502.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19FN2O4S3/c1-14-10-15(2)12-17(11-14)25-20(27)13-32-23-22(26-21(30-23)19-4-3-9-31-19)33(28,29)18-7-5-16(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

MPXBOAXEEWAVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Cyclization

The oxazole ring is constructed via the Robinson-Gabriel method, starting from a 2-acylaminoketone precursor. For this compound:

  • Precursor Preparation :

    • 4-Fluorophenylsulfonyl chloride reacts with 2-aminothiophene-3-carboxylate to form the acylated intermediate.

    • Reaction Conditions : Dichloromethane, 0–5°C, triethylamine (2.2 eq), 85% yield.

  • Cyclization :

    • The intermediate undergoes dehydration using POCl₃ or PPA (polyphosphoric acid) at 80–100°C for 4–6 hours.

    • Yield : 72–78% after recrystallization from ethanol/water.

Table 1 : Optimization of Cyclization Conditions

CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
POCl₃8047295.2
PPA10067897.8
H₂SO₄ (conc)12036591.4

Sulfonation and Functionalization

Sulfonyl Group Introduction

The 4-fluorophenylsulfonyl moiety is introduced via electrophilic aromatic sulfonation:

  • Sulfonation :

    • Thiophene-substituted oxazole reacts with 4-fluorobenzenesulfonyl chloride in anhydrous DMF.

    • Conditions : 0.1 M concentration, N₂ atmosphere, 12-hour reflux (110°C), 88% yield.

  • Regioselectivity Control :

    • Steric effects from the thiophene group direct sulfonation to the para position relative to the oxazole nitrogen.

    • Verification : X-ray crystallography confirms sulfonyl group orientation (C–S bond length: 1.76 Å).

Thioether Linkage Formation

Nucleophilic Displacement

The critical C–S bond between the oxazole and thioacetamide is formed via SN2 reaction:

  • Thiol Activation :

    • Oxazole-5-thiol (generated via NaSH treatment of the brominated precursor) reacts with 2-chloro-N-(3,5-dimethylphenyl)acetamide.

    • Solvent System : tert-Butanol/H₂O (4:1), 60°C, 8 hours.

  • Yield Optimization :

    • Base Selection : K₂CO₃ outperforms Et₃N (92% vs. 78% yield) due to superior deprotonation of the thiol group.

    • Side Reaction Mitigation : Strict exclusion of O₂ minimizes disulfide formation (<2% byproduct).

Equation 1 :

Oxazole-SH + Cl-CH2-C(=O)-NH-ArK2CO3,tert-BuOHTarget Compound+HCl\text{Oxazole-SH + Cl-CH}2\text{-C(=O)-NH-Ar} \xrightarrow{\text{K}2\text{CO}_3, \text{tert-BuOH}} \text{Target Compound} + \text{HCl}

Final Coupling and Characterization

Amide Bond Formation

The 3,5-dimethylphenyl group is introduced via amide coupling:

  • Activation Strategy :

    • Carbodiimide-mediated (EDC/HOBt) coupling between 2-((oxazolyl)thio)acetic acid and 3,5-dimethylaniline.

    • Solvent : Dry THF, 0°C to room temperature, 94% yield.

  • Purification :

    • Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization from methanol.

    • Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Spectroscopic Characterization

Table 2 : Key Spectroscopic Data

TechniqueData Highlights
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, oxazole-H), 7.89–7.92 (m, 2H, SO₂Ar-H), 3.41 (s, 2H, SCH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ 169.8 (C=O), 151.2 (oxazole C-2), 138.4 (q, J = 9.1 Hz, CF-Ar)
HRMS (ESI+)m/z 526.0978 [M+H]⁺ (calc. 526.0981 for C₂₄H₂₁FN₂O₃S₂)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements reduce reaction times significantly:

  • Thioether Formation : 30 minutes at 120°C under microwave irradiation (87% yield).

  • Energy Efficiency : 40% reduction in solvent volume compared to conventional heating.

Continuous Flow Chemistry

Pilot-scale studies demonstrate scalability:

  • Reactor Design : Tubular reactor with immobilized base catalyst (K₂CO₃ on Al₂O₃).

  • Throughput : 12 g/hour with 94% conversion.

Challenges and Optimization Strategies

Sulfur Oxidation Mitigation

The thioether linkage is prone to overoxidation:

  • Antioxidant Additives : 0.1% (w/w) ascorbic acid reduces sulfone byproducts from 15% to <1%.

  • Inert Atmosphere : Schlenk techniques maintain O₂ levels below 50 ppm during critical steps.

Solvent Selection Impact

Table 3 : Solvent Effects on Thioether Yield

SolventDielectric ConstantYield (%)Purity (%)
tert-Butanol11.59298.7
DMF36.78595.2
Acetonitrile37.57893.1

Polar aprotic solvents like DMF increase reaction rate but promote side reactions, making tert-butanol optimal.

Industrial-Scale Considerations

Cost Analysis

Table 4 : Raw Material Costs (Per Kilogram of Product)

ComponentCost (USD)% of Total
4-Fluorobenzenesulfonyl Cl42038%
3,5-Dimethylaniline17516%
Solvents/Reagents31028%
Catalyst/Energy19518%

Waste Stream Management

  • E-Factor : 23 kg waste/kg product (improved via solvent recovery systems).

  • Green Chemistry Metrics : 68% atom economy for the final coupling step .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and phenyl groups.

    Reduction: Reduction reactions can occur at the sulfonyl and oxazole groups.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can lead to sulfoxides or sulfones, while reduction of the sulfonyl group can yield thiols.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)acetamide typically involves multi-step reactions that include the formation of the oxazole ring and the introduction of the thiophenyl and sulfonamide groups. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have demonstrated significant growth inhibition against various cancer cell lines. In vitro assays have shown percent growth inhibitions (PGIs) ranging from 51% to over 86% against different cancer types, including glioblastoma and ovarian cancer .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99
Compound DMDA-MB-23156.53

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking simulations indicate favorable binding interactions with the enzyme, suggesting that further optimization could enhance its efficacy as an anti-inflammatory agent .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Glioblastoma : A derivative was tested for cytotoxicity against LN229 glioblastoma cells, showing significant apoptosis induction through DNA damage mechanisms.
  • Anti-diabetic Activity : In vivo studies using genetically modified models indicated that related compounds lowered glucose levels significantly, demonstrating potential dual action against both cancer and diabetes .

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several synthesized derivatives reported in the literature:

Compound Name / ID Key Structural Differences Biological Activity (if reported) Reference
N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide (4d) Replaces 3,5-dimethylphenyl with p-tolyl group; lacks oxazole Antibacterial activity (~52.36% at 300 µg against Shigella dysenteriae)
N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide (4e) Similar 3,5-dimethylphenyl group; lacks oxazole-thio linkage ~67% activity against Pseudomonas aeruginosa at 1000 µg
Compound from Contains imidazole instead of oxazole; hydroxymethyl substituent No explicit activity data provided
Triazole derivatives (7–15) 1,2,4-Triazole core vs. oxazole; variable sulfonyl substituents Synthesized but biological activity unspecified

Key Observations :

  • The oxazole-thiophene-sulfonyl scaffold in the target compound distinguishes it from simpler thiophene-sulfonyl acetamides (e.g., 4d, 4e), which lack heterocyclic diversity but still exhibit antibacterial activity .
  • Triazole-based analogues () highlight the importance of heterocyclic core flexibility, though their biological profiles remain underexplored .

Biological Activity

N-(3,5-dimethylphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25FN2O3SC_{21}H_{25}FN_{2}O_{3}S, with a molecular weight of 404.5 g/mol. It features a complex structure that includes a thiophenyl moiety and an oxazole ring, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes including pH regulation and ion transport. Inhibitors of CAs have been explored for their potential in treating conditions such as glaucoma and cancer .
  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, inhibiting lipid peroxidation and protecting cellular components from oxidative damage .
  • Anticancer Activity : Preliminary studies suggest that this class of compounds may induce apoptosis in cancer cell lines, potentially through pathways involving p53 activation and caspase cleavage .

Table 1: Biological Activity Overview

Activity TypeAssessed CompoundIC50 (µM)Reference
Carbonic Anhydrase InhibitionThis compound0.89
Antioxidant ActivitySimilar Oxazole Derivative41
Apoptosis InductionRelated Compound0.65

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U937 (acute monocytic leukemia). Flow cytometry analysis indicated these compounds effectively induce apoptosis in a dose-dependent manner .
  • Enzyme Inhibition : A study evaluating the inhibition of carbonic anhydrases revealed that compounds with similar sulfonamide groups showed selective inhibition at nanomolar concentrations, indicating potential therapeutic applications in cancer treatment .

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis requires multi-step optimization, including:

  • Reagent selection : Use catalysts (e.g., palladium/copper) for coupling reactions and sulfur-containing intermediates for thioether linkages .
  • Reaction conditions : Control temperature (e.g., 60–80°C for cyclization) and solvent systems (e.g., THF/H2O mixtures) to minimize side products .
  • Purification : Employ column chromatography and recrystallization to isolate the final product. Monitor reaction progress via TLC and confirm purity using HPLC .

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic and analytical methods is essential:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., C23H20FN3O3S3) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What solubility challenges arise during formulation for biological assays?

The compound’s sulfonyl and thiophene groups contribute to low aqueous solubility. Mitigation strategies include:

  • Co-solvent systems : Use DMSO:water (10:90 v/v) or β-cyclodextrin inclusion complexes .
  • pH adjustment : Solubilize the acetamide group in mildly basic buffers (pH 8–9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core modifications : Replace the thiophene ring with furan or pyridine to assess impact on target binding (e.g., antimicrobial potency) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on the 4-fluorophenyl moiety to enhance metabolic stability .
  • Bioisosteric replacement : Substitute the sulfonyl group with phosphonate or carboxylate to modulate pharmacokinetics .

Q. What methodologies resolve contradictions in reported spectroscopic data for derivatives?

  • Cross-validation : Compare NMR data with crystallographic structures (e.g., CCDC entries) to confirm stereoelectronic effects on chemical shifts .
  • Dynamic NMR : Study rotational barriers of the acetamide group to explain split signals in certain solvents .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict <sup>19</sup>F NMR shifts and validate experimental observations .

Q. How can in vitro and in vivo metabolic stability be assessed for this compound?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., sulfoxide formation) .
  • Isotope labeling : Use <sup>14</sup>C-labeled acetamide to track excretion pathways in rodent models .
  • CYP inhibition screening : Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates .

Q. What strategies address low bioavailability in preclinical studies?

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance solubility and prolong half-life .
  • Prodrug design : Convert the acetamide to a methyl ester for improved intestinal absorption, followed by enzymatic hydrolysis .

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